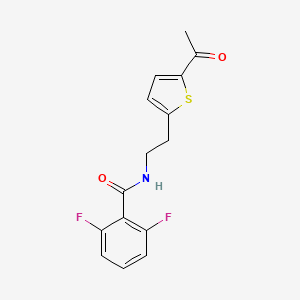

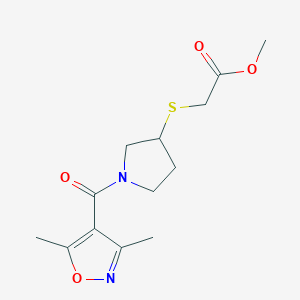

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one, also known as TFAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Scientific Research Applications

Synthesis and Chemical Transformations

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one serves as a precursor for the synthesis of pyridine derivatives through azannulation processes. This compound, derived from reactions involving commercially available 2-aminopyridine derivatives, facilitates the formation of hexadienones, which are then transformed into trifluoromethylpyridines and pyrido[1,2-a]pyrimidines. These transformations highlight the compound's utility in creating structures of interest for both chemical and biological studies (Cocco, Conglu, & Onnis, 2001).

Interaction with Other Chemicals

The reactivity of this compound has also been explored in the context of oxidative addition versus substitution reactions. For instance, dialkylamino compounds of group 14 elements react with pentafluoropyridine in various ways depending on the metal atom involved, showcasing the diverse reactivity patterns that can arise from interactions involving fluorinated pyridines (Samuel et al., 2013).

Applications in Organic Synthesis

Further applications in organic synthesis include the transformation of partially unprotected thioglycosides and n-pentenyl glycosides into glycosyl fluorides using a combination of reagents, demonstrating the compound's potential utility in synthesizing complex glycosylated structures (López et al., 2007).

Catalytic and Structural Studies

Additionally, the catalytic C-F activation of polyfluorinated pyridines via nickel-mediated cross-coupling reactions exemplifies the role of this compound in facilitating bond activation and formation of vinylated pyridines, shedding light on its potential in catalysis and synthesis of fluorinated organic compounds (Braun, Perutz, & Sladek, 2001).

Novel Fluorophores and Metal Ion Sensors

Research into functional chromophores involving pyridine derivatives has led to the development of fluorophores sensitive to protons and metal ions, indicating the utility of this compound derivatives in the design of sensory materials and molecular probes (Zucchero, Wilson, & Bunz, 2006).

properties

IUPAC Name |

(Z)-1,1,1-trifluoro-4-(pyridin-2-ylamino)pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c1-7(6-8(16)10(11,12)13)15-9-4-2-3-5-14-9/h2-6H,1H3,(H,14,15)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLJKBSJTRVYDI-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/NC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide](/img/structure/B2979083.png)

![3-chloro-6-fluoro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2979090.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2979093.png)

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2979102.png)